2,5-Diaminoisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminoisonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of isonicotinic acid, characterized by the presence of two amino groups at the 2nd and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminoisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with suitable reagents. One common method includes the reaction of sodium 2,6-diamino-3,5-dicyanopyridine-4-carboxylate with malononitrile in the presence of bases, followed by alkaline hydrolysis . This process leads to the formation of the desired compound through a series of cyclization and recyclization steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more efficient catalysts and reaction media can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Scientific Research Applications
2,5-Diaminoisonicotinic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-diaminoisonicotinic acid and its derivatives involves interactions with specific molecular targets. For instance, in the case of its antibacterial activity, the compound may inhibit essential enzymes or disrupt cellular processes in bacteria. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: A derivative with a carboxylic acid group at the 2-position.
Uniqueness: 2,5-Diaminoisonicotinic acid is unique due to the presence of two amino groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,5-diaminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,7H2,(H2,8,9)(H,10,11) |
InChI Key |
RFLNOFKYMOXXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.